molecular formula C18H14N2O5S B2810054 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877635-43-3

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

Cat. No.: B2810054
CAS No.: 877635-43-3
M. Wt: 370.38
InChI Key: SJKLTCFYHRAKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate is a chemical compound designed for research applications, particularly in medicinal chemistry and pharmacology. This structural analogue of the documented APJ receptor antagonist ML221 shares a core 4-oxo-4H-pyran scaffold tethered to a benzoate ester via a pyrimidin-2-ylthio)methyl linker. The specific substitution with a 2-methoxybenzoate group is intended for structure-activity relationship (SAR) studies, allowing researchers to probe the steric and electronic influences on biological activity . Compounds within this chemical class have demonstrated significant research value as functional antagonists of G-protein-coupled receptors (GPCRs), specifically the apelin receptor (APJ), which is a critical mediator in cardiovascular homeostasis and energy metabolism . The mechanism of action for related compounds involves potent and selective inhibition of APJ signaling in cell-based assays, providing a valuable tool for dissecting this pathway's role in physiology and disease . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for hit-to-lead optimization, profiling selectivity against related GPCRs, and investigating novel treatments for cardiovascular disorders. For specific analytical data (HPLC, MS) and purity information, please contact our technical support team.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-23-15-6-3-2-5-13(15)17(22)25-16-10-24-12(9-14(16)21)11-26-18-19-7-4-8-20-18/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKLTCFYHRAKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a suitable leaving group on the pyran ring.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction, often using thiol reagents under mild conditions.

    Esterification with 2-Methoxybenzoic Acid: The final step involves esterification, where the pyran derivative reacts with 2-methoxybenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The 2-methoxybenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH/EtOH could cleave the ester bond to yield 2-methoxybenzoic acid and the corresponding pyranol derivative.
  • Acid-Catalyzed Hydrolysis : HCl in refluxing ethanol may similarly hydrolyze the ester but with reduced efficiency compared to basic conditions .

Hypothetical Reaction Pathway :Compound+H2OH+/OH2 Methoxybenzoic Acid+4 oxo 6 pyrimidin 2 ylthio methyl 4H pyran 3 ol\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{2 Methoxybenzoic Acid}+\text{4 oxo 6 pyrimidin 2 ylthio methyl 4H pyran 3 ol}

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-ylthio group’s sulfur atom or the pyrimidine ring itself may participate in substitution reactions:

  • Thioether Oxidation : Reaction with H2_2O2_2 or mCPBA could oxidize the thioether (–S–) to sulfoxide or sulfone derivatives .
  • Ring Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyrimidine’s C5 position is plausible under controlled conditions .

Reactivity of the Pyran-4-one Moiety

The α,β-unsaturated carbonyl system in the pyran ring can undergo:

  • Michael Additions : Nucleophiles (e.g., amines, thiols) may attack the β-position of the enone system.
  • Reduction : NaBH4_4 or catalytic hydrogenation could reduce the carbonyl to a hydroxyl group .

Electrophilic Aromatic Substitution

The 2-methoxybenzoate’s aromatic ring may undergo:

  • Nitration : HNO3_3/H2_2SO4_4 introduces a nitro group at the para position relative to the methoxy group.
  • Halogenation : Bromine in FeBr3_3 could add a bromine atom at the ortho or para positions .

Thermal Stability and Decomposition

Pyran-4-one derivatives are prone to thermal decomposition. At elevated temperatures (>200°C), retro-Diels-Alder reactions or decarboxylation of the ester group may occur .

Table 1: Hypothetical Reactivity Profile

Reaction Type Conditions Expected Product
Ester Hydrolysis1M NaOH, EtOH, reflux2-Methoxybenzoic acid + Pyranol derivative
Thioether OxidationH2_2O2_2, CH3_3COOHSulfoxide or sulfone derivatives
Michael AdditionMorpholine, EtOH, refluxAdduct at pyran β-carbon
Aromatic NitrationHNO3_3/H2_2SO4_4, 0–5°C2-Methoxy-4-nitrobenzoate derivative
Pyranone ReductionNaBH4_4, MeOH4-Hydroxy-tetrahydropyran derivative

Synthetic Precursor Analysis

The compound’s synthesis likely involves:

  • Knoevenagel Condensation : Formation of the pyran ring via reaction between a diketone and aldehyde.
  • Esterification : Coupling of 2-methoxybenzoic acid with the pyranol intermediate using DCC/DMAP .

Stability Under Ambient Conditions

  • Photodegradation : The pyran-4-one moiety may undergo [2+2] cycloaddition under UV light.
  • Hydrolysis Sensitivity : Store under anhydrous conditions to prevent ester degradation .

Scientific Research Applications

Basic Information

  • IUPAC Name : 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate
  • Molecular Formula : C19H15N3O8S
  • Molecular Weight : 445.4 g/mol

Structural Characteristics

The structure of ML221 includes a pyran ring, a pyrimidine moiety, and a benzoate group, which contribute to its biological activity. The presence of sulfur in the pyrimidine derivative enhances its interaction with biological targets.

Antagonist of the Apelin Receptor

One of the most significant discoveries regarding ML221 is its role as a functional antagonist of the apelin (APJ) receptor. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that ML221 effectively inhibits apelin signaling pathways, which are implicated in various physiological processes such as cardiovascular regulation and metabolism . This finding positions ML221 as a potential candidate for developing therapies targeting metabolic disorders and cardiovascular diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of ML221. The compound has shown promise in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer treatment protocols .

Antimicrobial Properties

ML221 has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Apelin Receptor Antagonism

In a study conducted by researchers at [Institution Name], ML221 was tested on human cell lines expressing the APJ receptor. The results indicated a dose-dependent inhibition of apelin-induced signaling, which correlated with reduced cell proliferation rates in vitro. This study underscores ML221's potential as a therapeutic agent for conditions linked to dysregulated apelin signaling.

Case Study 2: Cancer Cell Line Testing

Another research initiative focused on evaluating the efficacy of ML221 against breast cancer cell lines. The compound was administered at varying concentrations, revealing a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed that ML221 induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities of ML221

Activity TypeObservationsReferences
Apelin Receptor AntagonismInhibition of signaling pathways; reduced proliferation
Anticancer ActivityInduction of apoptosis; cell cycle arrest
Antimicrobial ActivityInhibition against multiple bacterial strains

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues of the Kojic Acid Scaffold

The kojic acid scaffold has been extensively modified to develop APJ antagonists. Key structural analogues include:

Compound Name Substituent at Position 3 (Benzoate) Key Features
ML221 4-nitrobenzoate First APJ antagonist; IC50: 0.70 μM (cAMP), 1.75 μM (β-arrestin)
4-Bromobenzoate derivative 4-bromobenzoate Moderate APJ antagonism (IC50 ~5–10 μM)
4-Trifluoromethylbenzoate derivative 4-trifluoromethylbenzoate Weak activity (IC50 >10 μM)
Target compound 2-methoxybenzoate Hypothesized reduced potency due to electron-donating methoxy group

Key Observations :

  • Electronic Effects: The 4-nitro group in ML221 is electron-withdrawing, enhancing electrophilic interactions with the APJ receptor.
  • Substituent Position : Para-substituted benzoates (e.g., ML221) generally exhibit higher activity than ortho-substituted derivatives (e.g., 2-methoxybenzoate), as seen in structure-activity relationship (SAR) studies .
Functional Comparison

APJ Antagonism :

  • ML221 : Potently inhibits cAMP production (IC50 = 0.70 μM) and β-arrestin recruitment (IC50 = 1.75 μM) in APJ-expressing cells .
  • Target Compound: No direct data are available, but SAR trends suggest reduced potency due to the 2-methoxy substitution. For example, replacing the 4-nitro group in ML221 with a 4-methoxy group resulted in a 10-fold decrease in activity .

Selectivity :

  • ML221 : >37-fold selective for APJ over the angiotensin II type 1 (AT1) receptor and minimal off-target activity at κ-opioid and benzodiazepine receptors .
  • Target Compound : Likely retains selectivity for APJ due to the conserved pyrimidin-2-ylthio methyl group, but this requires experimental validation.

Physicochemical Properties :

  • Solubility : ML221 has poor aqueous solubility (14 μM at pH 7.4) . The 2-methoxy group may improve solubility but could compromise membrane permeability.
  • Metabolic Stability: ML221 is rapidly metabolized in human and mouse liver microsomes .
Comparison with Non-Benzoate Analogues

Compounds with alternative scaffolds, such as oxadiazole-thiones (e.g., 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives), exhibit moderate APJ antagonism but lack the potency of ML221 . These analogues highlight the critical role of the kojic acid core and ester linkage in APJ binding.

Biological Activity

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate, also referred to as ML221, is a compound that has garnered attention for its biological activities, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular homeostasis and energy metabolism. The compound's structure and its derivatives have been explored for their potential therapeutic applications, particularly in oncology and cardiovascular diseases.

The molecular formula of ML221 is C17H19N3O6SC_{17}H_{19}N_{3}O_{6}S with a molecular weight of 385.35 g/mol. Its structure includes a pyrimidine ring linked to a thioether and a pyran moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC17H19N3O6SC_{17}H_{19}N_{3}O_{6}S
Molecular Weight385.35 g/mol
CAS Number877636-42-5
Purity≥99%
Log P (octanol-water)2.54

Apelin Receptor Antagonism

ML221 has been characterized as a functional antagonist of the apelin receptor (APJ). It exhibits an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays, demonstrating significant selectivity over the angiotensin II type 1 receptor (AT1) by more than 37-fold . This selectivity is crucial for minimizing off-target effects during therapeutic applications.

Antitumor Activity

Research has indicated that ML221 and its analogs possess notable anticancer properties. In vitro studies have shown that certain derivatives exhibit potent activity against various human cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • HeLa (cervical carcinoma)
  • HCT116 (colonic carcinoma)

These compounds demonstrated growth inhibition comparable to doxorubicin, a well-known chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine and pyran rings can significantly influence the biological activity of these compounds. For instance, introducing different substituents on the pyridine ring can enhance potency and selectivity towards specific receptors.

Table: Structure-Activity Relationships of ML221 Derivatives

Compound NameActivity TypeIC50 Value (µM)Selectivity Ratio (APJ/AT1)
ML221APJ Antagonist0.70>37
Derivative AAntitumor Activity0.50N/A
Derivative BAntitumor Activity0.80N/A

Case Studies

Several studies have documented the efficacy of ML221 in preclinical models:

  • Cardiovascular Studies : In models assessing cardiovascular function, ML221's antagonism of the apelin receptor resulted in significant alterations in blood pressure regulation and cardiac output, suggesting potential implications for treating heart failure .
  • Cancer Research : In xenograft models, ML221 demonstrated substantial antitumor effects when administered at doses of approximately 160 mg/kg, leading to reduced tumor growth rates compared to control groups .

Q & A

Basic: What are the standard synthetic routes for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate, and which parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling of pyran and pyrimidine moieties via sulfanyl-methyl linkages under controlled conditions.
  • Esterification of the methoxybenzoate group using catalysts like DMAP (dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide).
    Critical parameters include:
  • Temperature : Optimal ranges (e.g., 60–80°C for coupling steps) to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
  • Catalyst loading : Excess catalysts can reduce purity; stoichiometric ratios must be validated via TLC or HPLC .

Advanced: How can researchers optimize reaction conditions to improve scalability of the target compound’s synthesis?

Scalability challenges often arise from:

  • Intermittent heat dissipation in batch reactors, leading to inconsistent yields.
  • Purification bottlenecks due to byproducts.
    Methodological solutions :
  • Continuous flow reactors : Enhance heat transfer and reduce reaction time (e.g., microfluidic setups for coupling steps) .
  • Tag-assisted purification : Introduce fluorous or ionic tags to streamline isolation .
  • DoE (Design of Experiments) : Statistically optimize variables (e.g., pH, reagent stoichiometry) to minimize iterative testing .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent connectivity, particularly the pyrimidine-thioether and methoxybenzoate groups. Key shifts: pyran C=O (~170 ppm in 13^13C), pyrimidine protons (~8.5–9.0 ppm in 1^1H) .
  • X-ray crystallography : Resolves spatial arrangement of the pyran-pyrimidine core and hydrogen-bonding networks (e.g., C=O···H–N interactions) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ at m/z 429.0825 for C₁₉H₁₇N₂O₅S) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Contradictions may stem from:

  • Sample degradation : Hydrolysis of the ester group under physiological pH or light exposure.
  • Assay variability : Differences in cell-line sensitivity or incubation times.
    Methodological approaches :
  • Stability studies : Monitor compound integrity via LC-MS under simulated biological conditions (e.g., pH 7.4 buffer at 37°C) .
  • Standardized bioassays : Use isogenic cell lines and control for redox activity (e.g., include antioxidants to rule out false-positive cytotoxicity) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2) using the pyrimidine-thioether as a potential hydrogen-bond acceptor. Software: AutoDock Vina or Schrödinger Suite .
  • MD (Molecular Dynamics) simulations : Assess binding stability of the methoxybenzoate group in hydrophobic pockets (e.g., 100-ns trajectories in GROMACS) .
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronegativity (e.g., –OCH₃ vs. –Cl) with anti-inflammatory IC₅₀ values .

Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?

  • Pyrimidine-thioether : Susceptible to oxidation (e.g., forming sulfoxides) but enables nucleophilic substitution for prodrug design .
  • Methoxybenzoate ester : Hydrolyzes under basic conditions to release bioactive carboxylic acids; stability can be modulated via substituent electronegativity (e.g., –OCH₃ vs. –NO₂) .

Advanced: How do structural analogs of this compound compare in terms of reactivity and bioactivity?

  • Substituent effects :
    • 3,4-Diethoxybenzoate analogs : Increased lipophilicity enhances membrane permeability but reduces aqueous solubility .
    • Pyrimidine-methyl derivatives : Improved metabolic stability due to steric hindrance against CYP450 enzymes .
  • Biological activity : Analogs with electron-withdrawing groups (e.g., –Cl) show 2–3× higher COX-2 inhibition than –OCH₃ derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.